

functionalization of the pyrazole ring at C4 position

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Compound of Interest

Compound Name: *1-(4-bromo-2-methylphenyl)-1H-pyrazole*

CAS No.: 1379371-45-5

Cat. No.: B1378584

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Application Note: Strategic Functionalization of the Pyrazole Ring at the C4 Position

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). While the N1 and C3/C5 positions are often functionalized during the cyclization of hydrazine with 1,3-dicarbonyls, the C4 position remains the critical vector for late-stage diversification.

Why C4? The Electronic Imperative Mechanistically, the pyrazole ring exhibits a dichotomy in reactivity governed by its tautomeric nature and electron density distribution:

- C4 (Nucleophilic Node): The C4 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient among the ring carbons. It behaves similarly to the para-position of an aniline or the 3-position of a pyrrole, making it the primary site for Electrophilic Aromatic Substitution (

).

- C3/C5 (Acidic/Electrophilic Nodes): The C3 and C5 positions are electron-deficient relative to C4.[1][2] C5 is the most acidic site (pKa ~19.8 in DMSO for N-phenylpyrazole) and is prone to deprotonation-lithiation or concerted metalation-deprotonation (CMD) pathways.

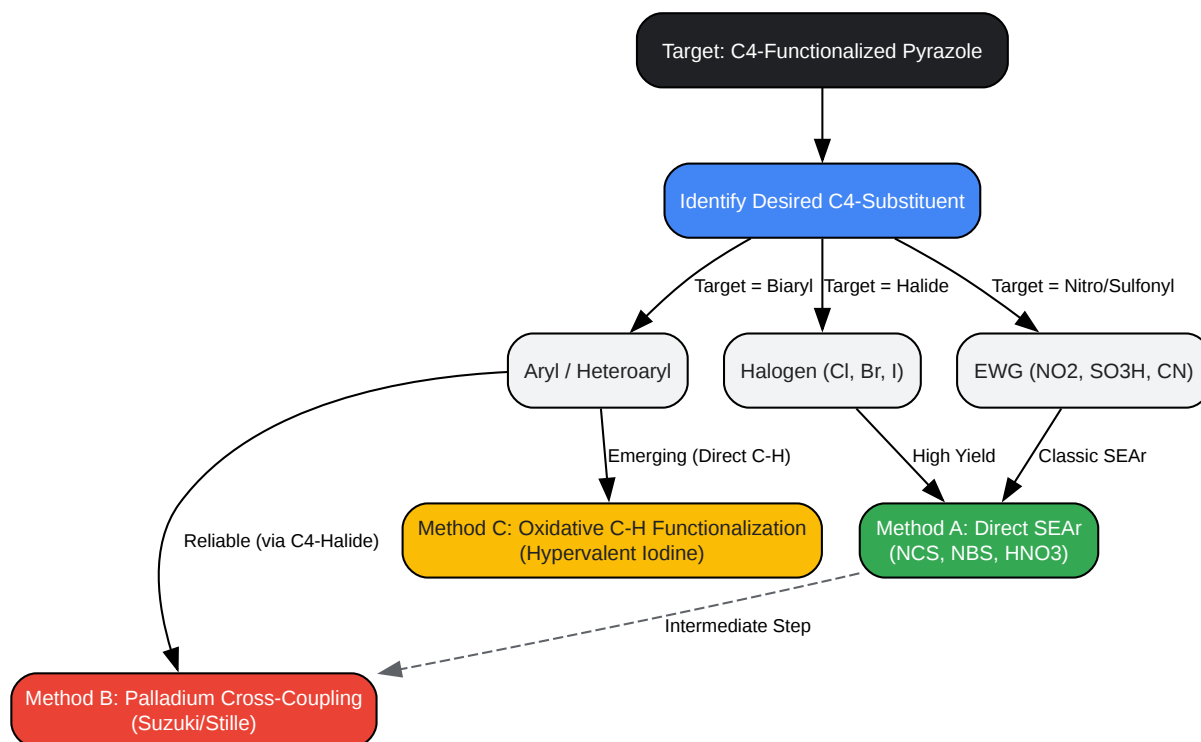
Strategic Implication: To functionalize C4 selectively, one must exploit its nucleophilicity (

) or utilize a halogen-handle installed via

for subsequent cross-coupling. Direct C-H activation at C4 is possible but often requires overcoming the inherent C5-acidity bias.[1]

Reactivity Map & Decision Logic

The following decision tree illustrates the selection of the optimal synthetic pathway based on the desired C4-substituent.



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Figure 1: Strategic decision tree for selecting C4 functionalization methodologies based on target moiety.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Iodination (The "Gateway" Reaction)

Purpose: Installation of a reactive handle for subsequent cross-coupling. Iodides are preferred over bromides for difficult Suzuki couplings due to the weaker C-I bond.

Mechanism:

mechanism where the pyrazole acts as the nucleophile attacking the electrophilic iodine species (

).

Reagents:

- Substrate: 1-Methyl-1H-pyrazole (or N-protected analog)
- Reagent: N-Iodosuccinimide (NIS)
- Solvent: Acetonitrile (ACN) or DMF
- Catalyst: Trifluoroacetic acid (TFA) - Crucial for activating NIS and protonating the pyridine-like nitrogen to prevent coordination.

Step-by-Step Procedure:

- Preparation: Charge a round-bottom flask with 1-Methyl-1H-pyrazole (1.0 equiv) and ACN (0.5 M concentration).
- Activation: Add TFA (0.1 equiv). Stir for 5 minutes at Room Temperature (RT). Note: Acidic pH prevents N-iodination side reactions.

- Addition: Add NIS (1.1 equiv) portion-wise over 10 minutes. Protect from light (wrap flask in foil).
- Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: M+126).
- Quench: Dilute with EtOAc. Wash with 10% aqueous sodium thiosulfate () to remove excess iodine (color change from brown to yellow/clear).
- Isolation: Wash organic layer with brine, dry over , and concentrate.
- Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (usually highly non-polar).

Yield Expectation: >85% isolated yield.

Protocol B: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Purpose: Construction of biaryl pharmacophores (e.g., for kinase inhibitors).

Mechanism: Pd(0)/Pd(II) catalytic cycle involving Oxidative Addition (into C4-I), Transmetalation (with Boronic Acid), and Reductive Elimination.

Reagents:

- Substrate: 4-Iodo-1-methyl-1H-pyrazole (from Protocol A)
- Coupling Partner: Arylboronic acid (1.2 equiv)
- Catalyst:
(3-5 mol%) - Robust for heteroaromatics.
- Base:
(2.0 M aqueous, 3.0 equiv)

- Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

- Inertion: Charge a microwave vial or pressure tube with the 4-iodopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.
- Solvation: Add degassed 1,4-Dioxane and aqueous
via syringe.
- Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).
 - Critical Check: The reaction mixture should turn black (active Pd(0)). If it remains orange/red, oxygen may be present.
- Work-up: Filter through a Celite pad to remove Pd black. Rinse with EtOAc.
- Purification: Concentrate and purify via silica gel chromatography.

Data Summary: Comparison of Halogenation Reagents

Reagent	Active Species	Selectivity (C4:C3/5)	Comments
NIS/TFA		>99:1	Best for subsequent coupling; high atom economy.
NBS		>95:5	Standard; cheaper than NIS. Good for Grignard formation.
/CAN		~90:10	Oxidative conditions; can cleave sensitive protecting groups.
NCS		>95:5	Product is less reactive in Pd-coupling; used for final compounds.

Protocol C: Advanced Direct C-H Thiocyanation

Purpose: Introduction of sulfur functionality (bioisostere for halogens or precursor to thioethers) using Green Chemistry principles.

Mechanism: Oxidative C-H functionalization mediated by Hypervalent Iodine.

Reagents:

- Substrate: 1-Phenyl-1H-pyrazole
- Oxidant:
(Iodobenzene dichloride) (1.2 equiv)
- Reagent:
(Ammonium thiocyanate) (2.0 equiv)[3]
- Solvent: Toluene or DCM

Step-by-Step Procedure:

- Mixing: Combine

and

in Toluene at 0°C. Stir for 30 mins to generate the active thiocyanating species in situ.
- Addition: Add the pyrazole substrate.
- Reaction: Allow to warm to RT and stir for 8 hours.
- Work-up: Quench with saturated

. Extract with DCM.
- Outcome: Yields 4-thiocyanato-1-phenyl-1H-pyrazole. The -SCN group can be reduced to -SH or coupled to form thioethers.

Troubleshooting & Optimization (Self-Validating Systems)

- Issue: Regioselectivity Loss (C3/C5 substitution).
 - Cause: Free NH pyrazoles can coordinate metals or undergo N-deprotonation, altering ring electronics.
 - Solution: Always use N-protected pyrazoles (Methyl, SEM, THP, Boc) for C4 functionalization. If using free NH is mandatory, use highly acidic media () to protonate the pyridine-like nitrogen, forcing reaction at C4 via the pyrazolium ion (though this deactivates the ring, requiring stronger electrophiles).
- Issue: Protodehalogenation during Suzuki Coupling.
 - Cause: "Hydride" source in the reaction (often from solvent decomposition or excess base).
 - Solution: Switch solvent to Toluene/Water or use anhydrous conditions with

base. Lower temperature and extend time.

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